molecular formula C33H59ClN2O2 B1143319 Cholesteryl n-(trimethylammonioethyl)carbamate chloride CAS No. 188022-80-2

Cholesteryl n-(trimethylammonioethyl)carbamate chloride

Cat. No.: B1143319
CAS No.: 188022-80-2
M. Wt: 551.29
InChI Key:
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Description

Cholesteryl n-(trimethylammonioethyl)carbamate chloride is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a cationic cholesterol derivative with the molecular formula C₃₃H₅₉ClN₂O₂ and a molecular weight of 551.29 g/mol . This compound is known for its applications in liposome-mediated transfection, making it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl n-(trimethylammonioethyl)carbamate chloride typically involves the reaction of cholesteryl chloroformate with n-(trimethylammonioethyl)amine. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl n-(trimethylammonioethyl)carbamate chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms with altered functional groups .

Scientific Research Applications

Cholesteryl n-(trimethylammonioethyl)carbamate chloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl chloroformate: A precursor in the synthesis of cholesteryl n-(trimethylammonioethyl)carbamate chloride.

    Cholesteryl hemisuccinate: Another cholesterol derivative used in similar applications.

    Cholesteryl oleate: A cholesterol ester with different functional properties.

Uniqueness

This compound is unique due to its cationic nature, which enhances its ability to form complexes with negatively charged molecules. This property makes it particularly effective in liposome-mediated transfection, setting it apart from other cholesterol derivatives .

Properties

IUPAC Name

2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMOADAXWLIUIK-VDBPPDKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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